molecular formula C11H6OS2 B15249501 5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde CAS No. 125972-72-7

5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde

Cat. No.: B15249501
CAS No.: 125972-72-7
M. Wt: 218.3 g/mol
InChI Key: ZKNVMKPTFHTSKW-UHFFFAOYSA-N
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Description

5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde is an organic compound belonging to the class of bi- and oligothiophenes. These compounds contain two or more linked thiophene rings, which are five-membered aromatic rings with one sulfur and four carbon atoms. The presence of an ethynyl group and a carbaldehyde group on the bithiophene structure makes this compound particularly interesting for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde can be achieved through several methods. One common approach involves the coupling of 5-ethynyl-2,2’-bithiophene with appropriate aldehyde precursors under specific reaction conditions. For instance, a solution of 5-ethynyl-2,2’-bithiophene and decylazide in dichloromethane can be heated at 80°C for 24 hours under high pressure to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and high-pressure systems can facilitate the production of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include oxidized derivatives, alcohols, and substituted bithiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The ethynyl and carbaldehyde groups play crucial roles in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bi- and oligothiophenes, such as:

Uniqueness

5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both an ethynyl group and a carbaldehyde group on the bithiophene structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

125972-72-7

Molecular Formula

C11H6OS2

Molecular Weight

218.3 g/mol

IUPAC Name

5-(5-ethynylthiophen-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6OS2/c1-2-8-3-5-10(13-8)11-6-4-9(7-12)14-11/h1,3-7H

InChI Key

ZKNVMKPTFHTSKW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=C(S2)C=O

Origin of Product

United States

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